molecular formula C16H21N3O2 B2915425 N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide CAS No. 1797646-81-1

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide

Cat. No.: B2915425
CAS No.: 1797646-81-1
M. Wt: 287.363
InChI Key: LTMBYUMIPUVZGA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (CAS 1797646-81-1) is a high-purity synthetic small molecule with a molecular formula of C16H21N3O2 and a molecular weight of 287.36 g/mol . This compound is of significant interest in advanced neuroscience research, particularly in the study of metabotropic glutamate (mGlu) receptors, which are Family C G protein–coupled receptors that play crucial modulatory roles throughout the central nervous system . As a potential allosteric modulator, this chemical may interact with topographically distinct receptor sites to selectively perturb the affinity or efficacy of endogenous orthosteric ligands, offering researchers a tool for probing complex receptor signaling dynamics and pathways with potential subtype selectivity . The distinct heterocyclic architecture, featuring both a 3,5-dimethylisoxazole and an N-methylpyrrole moiety linked through an acetamide bridge, contributes to its specific binding characteristics. Available in quantities suitable for experimental use, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-15(12(2)21-17-11)9-16(20)19(13-6-7-13)10-14-5-4-8-18(14)3/h4-5,8,13H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMBYUMIPUVZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CC2=CC=CN2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the pyrrole moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and conditions.

    Final acylation step: The acetamide group is introduced through an acylation reaction using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (Target) C₁₇H₂₂N₃O₂ 300.38 Cyclopropyl, (1-methylpyrrol-2-yl)methyl, 3,5-dimethyloxazole -
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride C₂₀H₂₅ClN₂O₂ 360.89 Indenyl amine, 3,5-dimethyloxazole, propanamide backbone, hydrochloride salt
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide C₁₃H₁₅N₃O₂S 277.34 Cyclopenta-thiazolyl, 3,5-dimethyloxazole
Key Observations:

Backbone Variability :

  • The target compound and the thiazole-containing analog () share an acetamide backbone , while the indenyl derivative () features a propanamide structure, which may alter steric bulk and conformational flexibility.

Heterocyclic Substituents: The 3,5-dimethyloxazole group is conserved across all analogs, suggesting its critical role in electronic or binding properties.

Nitrogen Substituents :

  • The target’s cyclopropyl and pyrrole-methyl groups contrast with the indenyl analog’s chiral amine (), which could influence target selectivity or solubility.

Hypothesized Property Differences

While physical-chemical data (e.g., solubility, logP) are unavailable in the provided evidence, structural features suggest:

  • Lipophilicity : The target’s pyrrole-methyl group may increase lipophilicity compared to the thiazole analog (), which contains a polar sulfur atom.
  • Metabolic Stability : The cyclopropyl group in the target compound could reduce oxidative metabolism relative to the indenyl derivative’s amine ().
  • Bioavailability : The hydrochloride salt in the indenyl analog () may enhance aqueous solubility compared to the free base forms of other compounds.

Research Implications

  • Modifications to nitrogen substituents (e.g., cyclopropyl vs. indenyl) could guide SAR studies for optimizing target engagement.
  • Synthetic Accessibility : The pyrrole-methyl group in the target compound may pose synthetic challenges compared to the thiazole analog’s simpler cyclopenta-thiazolyl group ().

Biological Activity

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, an oxazole ring, and a pyrrole moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.

The compound's molecular formula is C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of 194.23 g/mol. Its IUPAC name reflects its structural complexity, and its canonical SMILES representation is CC1=C(C(=NO1)C)CC(=O)NC2CC2, indicating the presence of multiple heterocycles that may influence its biological activity.

PropertyValue
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
IUPAC NameN-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
InChIInChI=1S/C10H14N2O2/c1-6-9(7(2)14-12-6)5-10(13)11-8-3-4-8/h8H,3-5H2,1-2H3,(H,11,13)
InChI KeyJYRKFDUTKJVXHX-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=NO1)C)CC(=O)NC2CC2

The biological activity of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[ (1-methyl-1H-pyrrol-2-yl)methyl]acetamide is primarily linked to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

In vitro studies have shown that related compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity againstReference
N-cyclopropylacetamideModerate against S. aureus
3-(Cyclopropyl)-5-methylisoxazoleAnti-inflammatory effects

Case Studies

While specific case studies on N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[ (1-methyl-1H-pyrrol-2-yl)methyl]acetamide are scarce, related compounds have been investigated for their therapeutic potential:

  • Antiparasitic Activity: A series of imidazopyridines were optimized for visceral leishmaniasis treatment showing significant activity which could provide insights into the potential of similar structures like N-cyclopropyl derivatives .
  • CYP450 Interaction: Research indicates that modifications to similar compounds can affect their interaction with cytochrome P450 enzymes, which is crucial for understanding their metabolic stability and potential drug-drug interactions .

Q & A

Q. What are the recommended synthetic routes and purification strategies for synthesizing this compound?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate carboxylic acids for amide bond formation. For example, 4-nitrophenylacetic acid and 4-aminoantipyrine were coupled using EDCI in dichloromethane, yielding acetamide derivatives with ~72% efficiency after purification via recrystallization or column chromatography . Key steps include:

  • Reagent Ratios: 1:1 molar ratio of acid to amine.
  • Solvent Choice: Dichloromethane or DMF for solubility.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR: Identify proton environments (e.g., δ 13.30 ppm for NH in amide groups) and confirm substituent positions .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks like N—H⋯O) using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar acetamide derivatives?

Methodological Answer: Contradictions may arise from assay conditions or structural nuances. To address this:

  • Standardize Assays: Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines).
  • Structural Comparison: Use crystallographic data to correlate bioactivity with torsional angles or substituent electronic effects. For example, anti-periplanar amide conformations (torsion angle ~177.5°) in active derivatives enhance binding .
  • SAR Studies: Compare analogs with varying substituents (e.g., methyl vs. nitro groups) to identify critical pharmacophores .

Q. What strategies are effective for analyzing substituent effects on the compound’s reactivity and bioactivity?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations to assess electronic effects (e.g., Hammett σ values for substituents on the oxazole ring).
  • Experimental Reactivity Profiling: Test nucleophilic substitution reactions (e.g., replacing chlorine with amines) under varying conditions (polar aprotic solvents, elevated temperatures) .
  • Crystallographic Trends: Compare dihedral angles (e.g., 67.0° twist between pyrazole and aryl rings) to steric hindrance in binding pockets .

Q. How can conformational analysis via X-ray crystallography and computational methods guide drug design?

Methodological Answer:

  • SHELX Refinement: Use SHELXL to model thermal displacement parameters and hydrogen-bonding motifs (e.g., R₂²(10) graph sets) that stabilize active conformations .
  • MD Simulations: Run molecular dynamics to assess conformational flexibility in solution vs. crystal states.
  • Data Integration: Overlay crystallographic coordinates with docking poses (e.g., AutoDock Vina) to predict binding modes in target proteins.

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